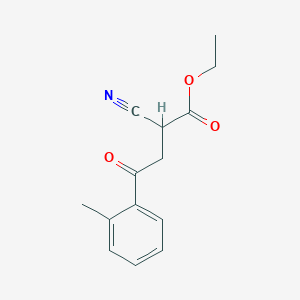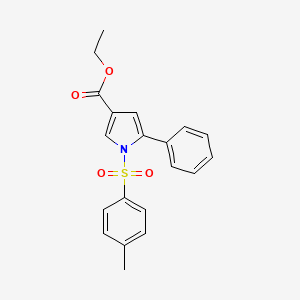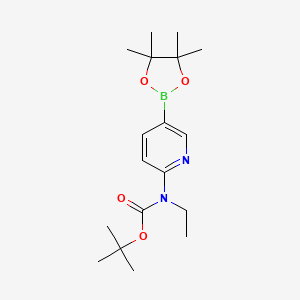
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organic compound used in the synthesis of other organic compounds . It belongs to the class of organoheterocyclic compounds known as dioxaborolanes .
Synthesis Analysis
This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C17H27BN2O4 . The IUPAC name is tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate .Chemical Reactions Analysis
The compound is used in the synthesis of other organic compounds . In the context of Suzuki–Miyaura coupling, it participates in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . Its molecular weight is 334.22 g/mol .Applications De Recherche Scientifique
Synthesis and Cross-Coupling Reactions
Boronic acid esters, such as 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester, are pivotal in Suzuki cross-coupling reactions. These reactions are essential for creating complex organic molecules by forming carbon-carbon bonds between different aryl or vinyl boronates and aryl or vinyl halides or triflates. For example, iridium-catalyzed aromatic borylation allows for the quick access to various boronic esters, which can undergo Suzuki couplings with (hetero)aryl bromides to yield coupled products with high efficiency (Batool et al., 2016). This process demonstrates the utility of boronic esters in installing electron-withdrawing groups into organic compounds, hinting at similar applications for the compound .
Sensing Technologies
Boronic acid esters also find applications in sensing technologies, especially for carbohydrate detection. Luminescent iridium(III)-boronic acid complexes, for example, have been synthesized as potential sensors for carbohydrates. These complexes demonstrate the ability to form cyclic esters with simple sugars, such as glucose and fructose, indicating the role of boronic acid esters in developing sensitive and selective sensing platforms for biologically relevant molecules (Hashemzadeh et al., 2020).
Polymer Science and Material Chemistry
In material science and polymer chemistry, boronic acid esters are employed in the synthesis of polymers with specific end-functionalizations. The ability to manipulate the terminal groups of polymers through reactions involving boronic esters allows for the creation of materials with tailored properties. For instance, boronic acid end-functionalized polycaprolactone polymers synthesized through ring-opening polymerization using boronate ester-containing initiators can lead to diverse structural modifications at the polymer termini. Such advancements underscore the potential for using 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in developing novel polymeric materials with specific functionalities (Korich et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTPKDBWIRXHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

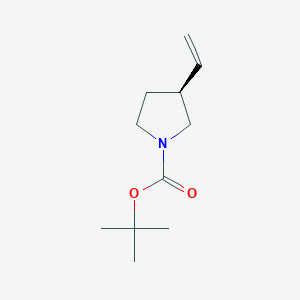
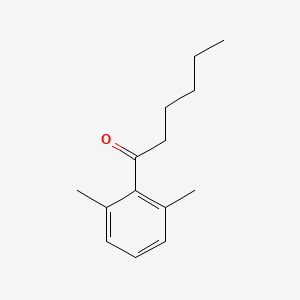

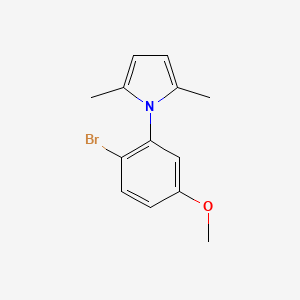
![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)


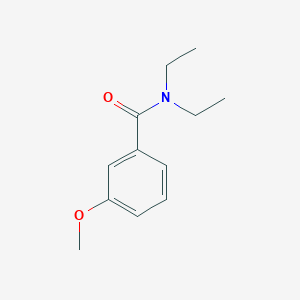
![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
